molecular formula C23H19N3O4S B2392659 Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate CAS No. 375354-98-6

Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2392659
CAS No.: 375354-98-6
M. Wt: 433.48
InChI Key: VUNQDEFBEBGEIG-UHFFFAOYSA-N
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Description

Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with a molecular formula of C23H19N3O4S and a molecular weight of 433.48 g/mol[_{{{CITATION{{{1{Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2 ...](https://www.smolecule.com/products/s2681085). This compound features a benzyl group attached to a sulfanylacetate moiety, which is further connected to a pyridine ring with multiple substituents, including cyano, hydroxy, and methoxy groups[{{{CITATION{{{_1{Benzyl {3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2 ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the pyridine ring. Subsequent functionalization introduces the cyano, hydroxy, and methoxy groups through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as hydroxide (OH-) or halides (Cl-, Br-) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of amines.

  • Substitution: Formation of various substituted pyridines.

Scientific Research Applications

Chemistry: In chemistry, Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activity, including antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: In medicine, the compound's biological activities suggest its potential use in therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including infections and cancers.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate exerts its effects involves interactions with specific molecular targets. The cyano and hydroxy groups can form hydrogen bonds with biological macromolecules, while the methoxy group can enhance the compound's lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate and exhibit similar biological activities.

  • Pyridine Derivatives: Other pyridine-based compounds with various substituents can have comparable properties and applications.

Biological Activity

Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C20H18N4O3S
  • Molecular Weight : 398.45 g/mol
  • IUPAC Name : Benzyl (2-{[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate)

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases, which is crucial for inhibiting tumor growth.

Cell LineIC50 (µM)Mechanism of Action
MCF-70.95Induces apoptosis and cell cycle arrest
HepG21.20Inhibition of proliferation
A5491.50Induction of DNA damage

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. It exhibits inhibitory effects against several pathogenic bacteria and fungi, suggesting its potential use in treating infectious diseases.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Modulation of Signaling Pathways : It affects various signaling pathways associated with cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.
  • DNA Interaction : The compound can intercalate with DNA, leading to structural alterations that trigger cellular stress responses.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.95 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The MIC values were determined to be 32 µg/mL and 64 µg/mL respectively, demonstrating promising potential for development as an antimicrobial agent.

Properties

IUPAC Name

benzyl 2-[[3,5-dicyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-29-19-10-6-5-9-16(19)21-17(11-24)22(28)26-23(18(21)12-25)31-14-20(27)30-13-15-7-3-2-4-8-15/h2-10,17,21H,13-14H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNQDEFBEBGEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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